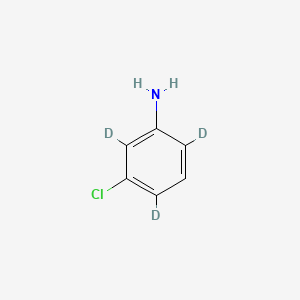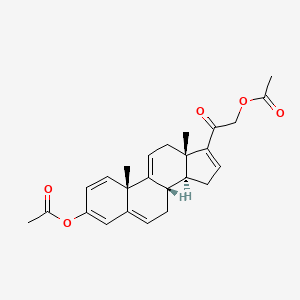
3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is a 21-Acyloxycorticosteroid derivative . It can be used in the synthesis of anti-inflammatory agents . It is also known as Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)- .
Synthesis Analysis
The synthesis of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one involves complex chemical reactions. One study discusses the microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D . The conversion pathways proposed include 1(2)-dehydrogenation, deacetylation, 20beta-reduction, and non-enzymatic migration of the acyl group from position 17 to 21 .Molecular Structure Analysis
The molecular structure of 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is complex. It is a derivative of Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)-, with a molecular weight of 328.4452 .Chemical Reactions Analysis
The chemical reactions involving 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one are complex and involve multiple steps. The conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione 21-acetate and 17,21-diacetate by Nocardioides simplex VKM Ac-2033D was studied . The major metabolites formed were identified as pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione 21-acetate and pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione .Scientific Research Applications
Chemical Synthesis and Steroid Modification
Improved Synthesis Methods : Gregory et al. (1966) describe an improved method for the preparation of related steroid compounds, emphasizing the role of specific catalysts and reaction conditions in achieving better yield and stereospecificity. This research contributes to the understanding of steroid synthesis, including compounds like 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one (Gregory et al., 1966).
Microbial Conversion for Glucocorticoid Synthesis : Fokina and Donova (2003) explored the microbial conversion of related steroid structures by Nocardioides simplex, highlighting the potential of microbial biotransformation in producing precursors for modern glucocorticoids (Fokina & Donova, 2003).
Crystal Structure Analysis : Bandhoria et al. (2006) conducted a detailed crystal structure analysis of a closely related compound, 3β-acetoxy-pregna-5,16-dien-20-one. Such studies are crucial for understanding the physical and chemical properties of steroids and their derivatives (Bandhoria et al., 2006).
Steroid Derivative Synthesis and Application
Synthesis of Steroid Derivatives : Ranzi, Ronchetti, and Russo (1971) demonstrated the synthesis of labeled pregnenolone derivatives, a process relevant to the study and development of similar compounds like 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one (Ranzi et al., 1971).
Pharmaceutical Relevance of Modified Steroids : Kranz et al. (2012) investigated the BF3·Et2O-promoted reaction of steroid derivatives, leading to the synthesis of B-ring-modified steroids. These modifications are significant for developing pharmaceuticals with enhanced properties (Kranz et al., 2012).
Co-Drug Synthesis Involving Steroids : Pai, Miyawa, and Perrin (1996) synthesized co-drugs combining anti-inflammatory steroids with antineoplastic agents, indicating the potential of creating more effective therapeutic agents from steroid derivatives (Pai et al., 1996).
properties
IUPAC Name |
[2-[(8S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-8,12,14,15-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,8-11,13,19-20H,6-7,12,14H2,1-4H3/t19-,20-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEOISHGGMIFER-WNLYKICVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC=C4C3(C=CC(=C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(C=CC(=C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

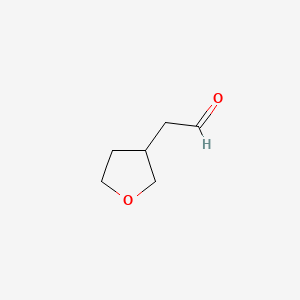
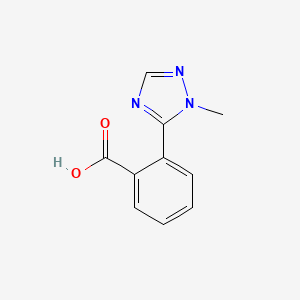
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
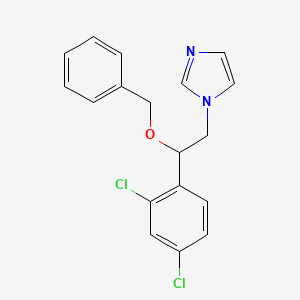
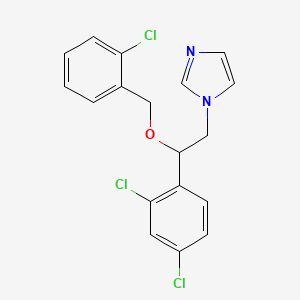
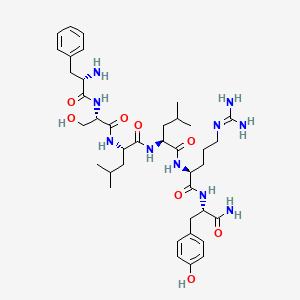
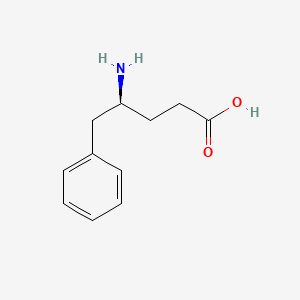
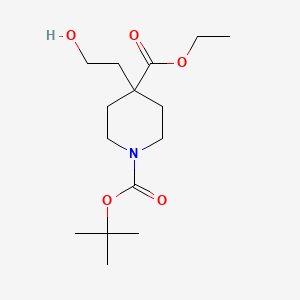
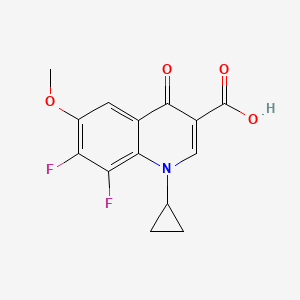
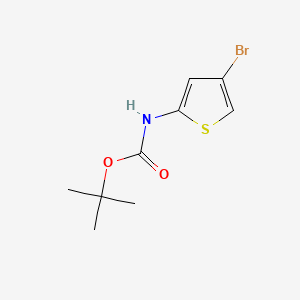
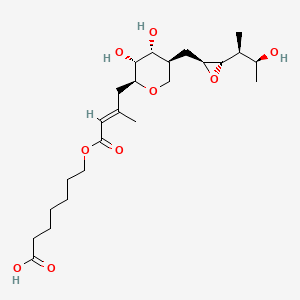
![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)
